3-benzyl-6-piperidin-1-yl-2-sulfanylidene-1H-quinazolin-4-one
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Overview
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application were published .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Antimicrobial and Antifungal Activities
Quinazolinone derivatives have been synthesized and evaluated for their significant biological activity against various microbial strains. For instance, compounds similar in structure have shown promising antibacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents (Anisetti & Reddy, 2012). Furthermore, antifungal activity studies on some quinazolinone derivatives have confirmed their efficacy against fungal infections, providing a pathway for the development of novel antifungal drugs (Shivan & Holla, 2011).
Antiviral and Anti-tubercular Properties
Quinazolinone derivatives have also been explored for their antiviral activities, including against respiratory and biodefense viruses, suggesting their potential in treating viral infections (Selvam et al., 2007). Additionally, the 2,4-diaminoquinazoline series has been identified as an effective inhibitor of Mycobacterium tuberculosis growth, indicating its usefulness in tuberculosis drug discovery (Odingo et al., 2014).
Anticancer Potential
The exploration into the synthesis of amino- and sulfanyl-derivatives of benzoquinazolinones has unveiled significant anticancer activity in certain compounds, suggesting their applicability in cancer therapy research (Nowak et al., 2015).
Chemical Synthesis and Mechanistic Studies
Research into the synthesis and mechanistic studies of benzimidazo[2,1-b]quinazolin-1(1H)-ones via ultrasound-assisted methods presents new pathways in chemical synthesis, offering insights into more efficient and innovative approaches for constructing complex molecules (Chen et al., 2016).
Future Directions
properties
IUPAC Name |
3-benzyl-6-piperidin-1-yl-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c24-19-17-13-16(22-11-5-2-6-12-22)9-10-18(17)21-20(25)23(19)14-15-7-3-1-4-8-15/h1,3-4,7-10,13H,2,5-6,11-12,14H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XULMUEIDWKLZFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC3=C(C=C2)NC(=S)N(C3=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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